molecular formula C8H6ClF3O2S B1498763 1-Chloro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene CAS No. 4163-81-9

1-Chloro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene

Cat. No. B1498763
CAS RN: 4163-81-9
M. Wt: 258.65 g/mol
InChI Key: XQNSSMFXDYJAKF-UHFFFAOYSA-N
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Description

“1-Chloro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene” is an organic compound with the linear formula C8H9ClO2S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular weight of “this compound” is 204.677 . The compound’s structure consists of a benzene ring substituted with a chloro group, a methylsulfonyl group, and a trifluoromethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 204.677 and a linear formula of C8H9ClO2S . Further details about its physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Catalysts in Organic Synthesis

1-Chloro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene and related compounds have been investigated for their roles in catalyzing organic synthesis reactions. For instance, 1,3,5-Tris(hydrogensulfato) benzene has been reported as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) through condensation reactions, offering advantages such as excellent yields, simple procedures, and eco-friendly reaction conditions (Karimi-Jaberi et al., 2012).

Activation of Thioglycosides

Compounds related to this compound, such as 1-benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride, have been used as potent reagents for the activation of thioglycosides. This activation facilitates the conversion of thioglycosides to glycosyl triflates, enabling the formation of diverse glycosidic linkages (Crich & Smith, 2001).

Applications in Formylation Reactions

The compound also finds application in formylation reactions, with silver trifluoromethanesulfonate-promoted methodologies offering a direct and mild approach for the formylation of benzenes. These reactions have been observed to proceed without affecting protecting groups on phenolic hydroxyl groups (Ohsawa et al., 2013).

Facilitating Synthesis of Glycosides

Furthermore, the related compound S-(4-methoxyphenyl) benzenethiosulfinate, combined with trifluoromethanesulfonic anhydride, serves as a powerful thiophile, efficiently activating thioglycosides for the synthesis of glycosides (Crich & Smith, 2000).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

1-chloro-4-methylsulfonyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O2S/c1-15(13,14)5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNSSMFXDYJAKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654243
Record name 1-Chloro-4-(methanesulfonyl)-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4163-81-9
Record name 1-Chloro-4-(methanesulfonyl)-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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